1h-Indazole-1-carboxylic acid,4-amino-,methyl ester hydrochloride
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Overview
Description
1H-Indazole-1-carboxylic acid, 4-amino-, methyl ester hydrochloride is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
The synthesis of 1H-Indazole-1-carboxylic acid, 4-amino-, methyl ester hydrochloride typically involves several steps. One common method includes the cyclization of 2-azidobenzaldehydes with amines, followed by methylation and subsequent hydrochloride formation . The reaction conditions often involve the use of catalysts such as copper (Cu) or silver (Ag) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1H-Indazole-1-carboxylic acid, 4-amino-, methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1H-Indazole-1-carboxylic acid, 4-amino-, methyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: This compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indazole-1-carboxylic acid, 4-amino-, methyl ester hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1H-Indazole-1-carboxylic acid, 4-amino-, methyl ester hydrochloride can be compared with other indazole derivatives such as:
- 1H-Indazole-1-carboxylic acid, 4-amino-, ethyl ester
- 1H-Indazole-1-carboxylic acid, 4-amino-, propyl ester These compounds share similar structures but differ in their ester groups, which can influence their chemical properties and biological activities. The uniqueness of 1H-Indazole-1-carboxylic acid, 4-amino-, methyl ester hydrochloride lies in its specific ester group, which can affect its solubility, reactivity, and overall efficacy in various applications .
Properties
Molecular Formula |
C9H10ClN3O2 |
---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
methyl 4-aminoindazole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-14-9(13)12-8-4-2-3-7(10)6(8)5-11-12;/h2-5H,10H2,1H3;1H |
InChI Key |
MCMUPBBAVQHEQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=CC=CC(=C2C=N1)N.Cl |
Origin of Product |
United States |
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